molecular formula C11H8ClN3O3 B8528279 2-Chloro-4-(4-methyl-6-nitropyridin-3-yloxy)pyridine CAS No. 1225278-71-6

2-Chloro-4-(4-methyl-6-nitropyridin-3-yloxy)pyridine

Cat. No. B8528279
Key on ui cas rn: 1225278-71-6
M. Wt: 265.65 g/mol
InChI Key: LXCBDBLPUONWAH-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

2-Chloro-4-hydroxypyridine (0.239 g, 1.843 mmol) was dissolved in DMF (18.43 ml) and potassium t-butoxide (0.290 g, 2.58 mmol) was added. The solution was degassed for several minutes, and then 5-bromo-4-methyl-2-nitropyridine (0.4 g, 1.843 mmol) was added. The mixture was heated at 65° C. for 70 hours under argon and then at 80° C. for 24 hours. The reaction mixture was cooled to RT, diluted with ethyl acetate (150 mL), washed with water (75 mL), 10% aqueous LiCl (2×75 mL), saturated aqueous bicarbonate (75 mL) and brine (75 mL), dried (MgSO4), evaporated and purified via silica gel chromatography (ethyl acetate/hexanes) to yield 2-chloro-4-(4-methyl-6-nitropyridin-3-yloxy)pyridine as a yellow solid (0.087 g, 18% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.49 (s, 1H), 8.47 (s, 1H), 8.35 (d, 1H), 7.24 (d, 1H), 7.12 (dd, 1H), 2.31 (s, 3H); MS (ESI) m/z: 266.0 (M+H+).
Quantity
0.239 g
Type
reactant
Reaction Step One
Name
Quantity
18.43 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][N:3]=1.CC(C)([O-])C.[K+].Br[C:16]1[C:17]([CH3:25])=[CH:18][C:19]([N+:22]([O-:24])=[O:23])=[N:20][CH:21]=1>CN(C=O)C.C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:16]2[CH:21]=[N:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][C:17]=2[CH3:25])[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.239 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)O
Name
Quantity
18.43 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.29 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)[N+](=O)[O-])C
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed for several minutes
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
WASH
Type
WASH
Details
washed with water (75 mL), 10% aqueous LiCl (2×75 mL), saturated aqueous bicarbonate (75 mL) and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OC=1C=NC(=CC1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.087 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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